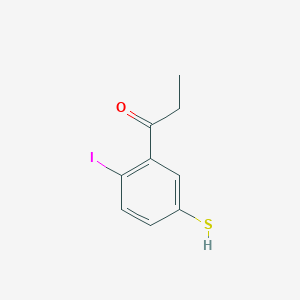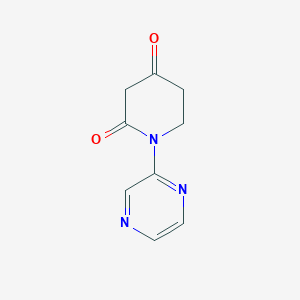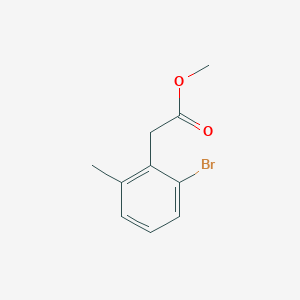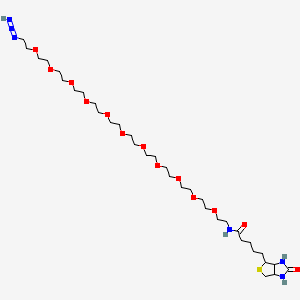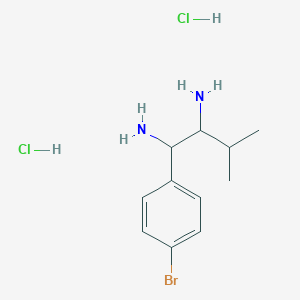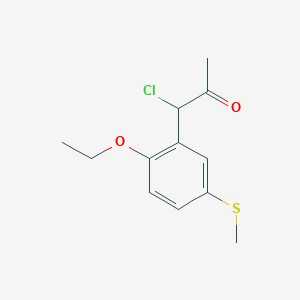![molecular formula C5H4N2OS2 B14050574 4H-Thiazolo[5,4-b][1,4]thiazin-5(6H)-one](/img/structure/B14050574.png)
4H-Thiazolo[5,4-b][1,4]thiazin-5(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-Thiazolo[5,4-b][1,4]thiazin-5(6H)-one is a heterocyclic compound that features a fused thiazole and thiazine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4H-Thiazolo[5,4-b][1,4]thiazin-5(6H)-one typically involves the condensation of appropriate thiazole and thiazine precursors under specific reaction conditions. One common method includes the reaction of 2-aminothiazole with a suitable aldehyde or ketone in the presence of a catalyst, such as acetic acid, under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 4H-Thiazolo[5,4-b][1,4]thiazin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole or thiazine rings, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, often in the presence of a base such as sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Aplicaciones Científicas De Investigación
4H-Thiazolo[5,4-b][1,4]thiazin-5(6H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 4H-Thiazolo[5,4-b][1,4]thiazin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include inhibition of DNA gyrase in bacteria or modulation of signaling pathways in cancer cells .
Comparación Con Compuestos Similares
Thiazole: A simpler heterocyclic compound with a single thiazole ring.
Thiazine: Another related compound with a single thiazine ring.
Thiazolo[4,5-b]pyridine: A compound with a fused thiazole and pyridine ring system.
Uniqueness: 4H-Thiazolo[5,4-b][1,4]thiazin-5(6H)-one is unique due to its fused thiazole and thiazine rings, which confer distinct electronic and steric properties. These properties enhance its potential for diverse applications in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C5H4N2OS2 |
|---|---|
Peso molecular |
172.2 g/mol |
Nombre IUPAC |
4H-[1,3]thiazolo[5,4-b][1,4]thiazin-5-one |
InChI |
InChI=1S/C5H4N2OS2/c8-3-1-9-5-4(7-3)6-2-10-5/h2H,1H2,(H,7,8) |
Clave InChI |
RXQIMJCONCNKFO-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)NC2=C(S1)SC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






